molecular formula C10H19FN2O2 B12960151 rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate

rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate

Cat. No.: B12960151
M. Wt: 218.27 g/mol
InChI Key: UMQUBAWDZABAPY-UHFFFAOYSA-N
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Description

rel-tert-Butyl (((3R,4S)-4-fluoropyrrolidin-3-yl)methyl)carbamate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group. The compound’s stereochemistry is defined as rel-(3R,4S), indicating the relative configuration of the fluorine atom and carbamate substituent on the pyrrolidine ring. The fluorine atom introduces electronegativity, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27 g/mol

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7-4-12-6-8(7)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

UMQUBAWDZABAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorine substitution on the activity of pyrrolidine-containing molecules. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .

Medicine

In medicinal chemistry, tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate is explored for its potential therapeutic applications. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the binding affinity and specificity of the compound. Additionally, the carbamate group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Ring Type Substituents Stereochemistry
This compound Not provided C₁₁H₂₁FN₂O₂ 232.30 Pyrrolidine Fluorine (C4), methyl-carbamate (C3) rel-(3R,4S)
rel-tert-Butyl ((3R,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate 1376609-34-5 C₁₁H₂₁FN₂O₂ 232.30 Piperidine Fluorine (C3), methyl-carbamate (C4) rel-(3R,4S)
rel-tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate 1428540-34-4 C₁₀H₂₀N₂O₂ 200.28 Pyrrolidine Methyl (C5) rel-(3R,5S)
tert-Butyl ((3S,4R)-rel-4-fluoropiperidin-3-yl)carbamate 1363382-99-3 C₁₀H₁₉FN₂O₂ 218.27 Piperidine Fluorine (C4) rel-(3S,4R)
rel-tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate 1376609-34-5 C₁₁H₂₁FN₂O₂ 232.30 Piperidine Fluorine (C4), methyl group (C3) rel-(3R,4R)

Key Observations:

Piperidine derivatives often display distinct pharmacokinetic profiles due to increased lipophilicity .

Substituent Positioning : Fluorine placement (e.g., C3 vs. C4) and carbamate connectivity (methyl vs. direct attachment) influence electronic properties and steric interactions. For instance, the target compound’s fluorine at C4 may enhance dipole interactions in binding pockets compared to C3-substituted analogs .

Stereochemical Impact : The rel-(3R,4S) configuration of the target compound contrasts with rel-(3R,4R) in piperidine derivatives (CAS 1376609-34-5), affecting chiral recognition in enzymatic or receptor-binding contexts .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa LogP (Predicted)
Target Compound Not reported ~1.19 (est.) ~11.98 1.5–2.0
tert-Butyl ((3S,4R)-rel-4-fluoropiperidin-3-yl)carbamate 504 (predicted) 1.19 (predicted) 11.98 1.8
rel-tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate Not reported Not reported ~10.5 1.2

Notes:

  • Fluorine’s electronegativity lowers pKa values of adjacent amines, enhancing solubility in physiological conditions.
  • Piperidine derivatives generally exhibit higher LogP values due to increased hydrophobicity .

Research Findings and Implications

  • Metabolic Stability : Fluorine substitution in pyrrolidines reduces oxidative metabolism, as demonstrated in analogs like CAS 1428540-34-4 .
  • Stereoselectivity : The rel-(3R,4S) configuration of the target compound may offer superior enantiomeric purity in asymmetric synthesis compared to racemic piperidine derivatives .

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